molecular formula C8H7F4N B13498943 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline

5-Fluoro-2-methyl-4-(trifluoromethyl)aniline

Cat. No.: B13498943
M. Wt: 193.14 g/mol
InChI Key: RBQOJOIBWZXYTR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups into aniline derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. Another approach involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminobenzenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Fluoro-2-methyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-Fluoro-2-methyl-4-(trifluoromethyl)aniline include:

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • **4

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

5-fluoro-2-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)6(9)3-7(4)13/h2-3H,13H2,1H3

InChI Key

RBQOJOIBWZXYTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)F)C(F)(F)F

Origin of Product

United States

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